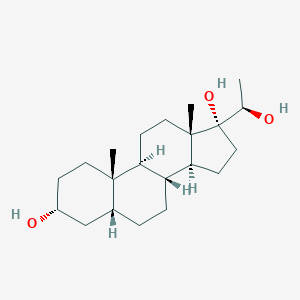

(20R)-5beta-Pregnane-3alpha,17,20-triol

Description

Properties

IUPAC Name |

(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPADBBISMMJAW-OYMMSLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310183 | |

| Record name | 5β-Pregnane-3α,17,20β-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1165-28-2 | |

| Record name | 5β-Pregnane-3α,17,20β-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20R)-5beta-Pregnane-3alpha,17,20-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5β-Pregnane-3α,17,20β-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20R)-5β-pregnane-3α,17,20-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(20R)-5beta-pregnane-3alpha,17,20-triol chemical structure

An In-depth Technical Guide to (20R)-5β-Pregnane-3α,17,20-triol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (20R)-5β-pregnane-3α,17,20-triol, a significant steroid metabolite. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical structure, its metabolic origins, analytical characterization, and profound biological relevance, particularly as a clinical biomarker.

Foundational Chemistry: Deconstructing the (20R)-5β-pregnane-3α,17,20-triol Structure

The nomenclature of a steroid is a precise map of its three-dimensional architecture, which dictates its biological function. The name (20R)-5β-pregnane-3α,17,20-triol can be systematically deconstructed to reveal its specific stereochemistry.

The foundational structure is pregnane , a C21 steroid built upon a cyclopentanoperhydrophenanthrene nucleus. This core consists of three six-membered rings (A, B, C) and one five-membered ring (D). The molecule's specific properties are defined by the spatial arrangement of its substituents.[1]

-

5β Configuration : This defines the junction between rings A and B. In the 5β configuration, the hydrogen atom at carbon-5 is oriented on the same side of the plane as the C19 methyl group, resulting in a "cis" fusion of the A and B rings. This creates a bent shape for the steroid nucleus. This is distinct from the 5α configuration, which has a "trans" fusion and a flatter overall structure.[1][2]

-

3α-ol : The hydroxyl group (-OH) at the C3 position is in the alpha configuration, meaning it projects below the plane of the ring.[3]

-

17-ol : A hydroxyl group is attached to C17. The search results commonly refer to the 17α configuration for the related and more widely documented metabolite, 5β-pregnane-3α,17α,20α-triol.[3][4] For the purpose of this guide, we will proceed with the understanding that the C17 hydroxyl group is a key feature, while acknowledging the specific stereochemistry can vary among related pregnanetriols.

-

(20R)-ol : This specifies the stereochemistry at C20 on the side chain. The "R" designation, according to Cahn-Ingold-Prelog priority rules, defines the spatial arrangement of the hydroxyl group on this chiral carbon. This is crucial as the 20R and 20S epimers can have different biological activities and metabolic fates.

Common Synonyms: Pregnanetriol[3][4][5]

Physicochemical Properties

A summary of the key chemical properties provides essential data for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆O₃ | [3][6] |

| Molecular Weight | 336.51 g/mol | [3][6] |

| CAS Number | 1098-45-9 (for the 17α, 20S isomer) | [3][6] |

| Appearance | White to off-white crystalline powder | Sigma-Aldrich |

| Solubility | Soluble in Chloroform:Methanol (1:1) | |

| logPoct/wat | 3.502 (Crippen Calculated) | [5] |

Metabolic Pathway and Biological Synthesis

(20R)-5β-pregnane-3α,17,20-triol is not a primary hormone but rather a downstream metabolite. Its presence and concentration in biological fluids provide a window into specific upstream enzymatic activities. It is principally a urinary metabolite of 17α-hydroxyprogesterone, which itself is a derivative of progesterone.

The biosynthetic pathway is a critical aspect of its role as a biomarker. The process begins with progesterone, which is converted to 17α-hydroxyprogesterone by the enzyme 17α-hydroxylase. Subsequently, 17α-hydroxyprogesterone is metabolized, primarily in the liver, through a series of reduction reactions to form various pregnanetriols, including the 5β, 3α, 20R isomer.

Below is a diagram illustrating the core metabolic pathway leading from progesterone.

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. 5β-Pregnane - Wikipedia [en.wikipedia.org]

- 3. 5β-Pregnane-3α,17α,20α-triol | CAS 1098-45-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Pregnanetriol - Wikipedia [en.wikipedia.org]

- 5. Pregnane-3,17,20-triol, (3«alpha»,5«beta»,20S)- (CAS 1098-45-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]

5β-Pregnane-3α,17,20β-triol: Biological Function, Metabolic Pathways, and Analytical Profiling

The following technical guide provides an in-depth analysis of 5β-Pregnane-3α,17,20β-triol , a specific steroid metabolite with distinct biological roles in comparative endocrinology and steroid profiling.

Technical Guide for Research & Drug Development

Executive Summary & Chemical Identity

5β-Pregnane-3α,17,20β-triol (hereafter referred to as 20β-Triol ) is a C21-steroid metabolite derived from the reduction of 17-hydroxyprogesterone and 17,20β-dihydroxy-4-pregnen-3-one.

While often confused with its isomer Pregnanetriol (20α-isomer) —the classic marker for Congenital Adrenal Hyperplasia (CAH)—the 20β-Triol has a distinct biological profile:

-

In Mammals (Humans): It is a minor urinary metabolite. Its presence at elevated levels serves as a specific biomarker for 20β-hydroxysteroid dehydrogenase (20β-HSD) activity (often AKR1C1/AKR1C3 mediated) or gut microbiome metabolism.

-

In Teleost Fish: It is a major Maturation-Inducing Steroid (MIS) metabolite and a potent priming pheromone , functioning as an olfactory signal to synchronize spawning.

Chemical Distinction

| Feature | Pregnanetriol (Standard) | 20β-Triol (Target Analyte) |

| IUPAC Name | 5β-Pregnane-3α,17α,20α-triol | 5β-Pregnane-3α,17α,20β -triol |

| Major Precursor | 17-OH-Progesterone | 17,20β-Dihydroxy-4-pregnen-3-one (17,20β-P) |

| Key Enzyme | 20α-HSD (AKR1C1) | 20β-HSD (AKR1C1/C3 variant activity) |

| Primary Utility | CAH Diagnosis (21-OH Deficiency) | Pheromone Signaling (Fish); AKR1C Profiling (Human) |

Biological Function & Signaling Pathways[1][2][3][4]

A. Mammalian Physiology: The "Minor" Pathway

In humans, the 20β-Triol is not the primary excretory product of 17-OH-progesterone. However, it gains significance in two specific contexts relevant to drug development:[1]

-

AKR1C Enzyme Profiling: The aldo-keto reductase (AKR) superfamily, specifically AKR1C1 and AKR1C3 , possesses both 20α- and 20β-HSD activity depending on substrate availability and pH.

-

Drug Target: AKR1C3 is a target for castration-resistant prostate cancer. Monitoring the ratio of 20α- to 20β-reduced metabolites in urine can serve as a pharmacodynamic biomarker for AKR1C inhibitors.

-

-

Microbiome-Host Interaction: Human gut bacteria, particularly Clostridium scindens, express oxidative 20β-HSD enzymes. High levels of 20β-Triol in fecal or urinary profiles (via enterohepatic circulation) can indicate specific shifts in the gut microbiome's steroid-metabolizing capacity.

B. Teleost Physiology: The "Major" Pathway (Pheromonal Signaling)

In aquatic species (e.g., Carassius auratus, Pleuronectes platessa), this molecule is critical for reproduction.

-

Mechanism: The female releases sulfated and free forms of 20β-Triol into the water column during final oocyte maturation.

-

Signal Transduction: Male fish detect this molecule via specific olfactory receptor neurons (ORNs) at picomolar concentrations.

-

Response: Detection triggers the Hypothalamic-Pituitary-Gonadal (HPG) axis in the male, surging Luteinizing Hormone (LH) and increasing milt (sperm) volume within hours.

C. Signaling Pathway Visualization

The following diagram illustrates the divergence between the human (20α-dominant) and aquatic/minor (20β-dominant) pathways.

Caption: Divergent metabolic pathways of 17-OH-Progesterone showing the formation of the 20β-Triol via 20β-HSD activity, contrasting with the classic 20α-pathway.

Experimental Protocols

Protocol A: GC-MS Quantification & Isomer Separation

Objective: To quantify 20β-Triol in urine and separate it from the dominant 20α-isomer (Pregnanetriol). Rationale: The two isomers have identical molecular weights (MW 336.5). Separation relies on derivatization and retention time differences on non-polar columns.

Step-by-Step Methodology:

-

Sample Preparation:

-

Aliquot 2.0 mL of urine.

-

Add internal standard: 5β-Pregnane-3α,17α,20α-triol-d5 (or Stigmasterol if isotopic label unavailable).

-

-

Hydrolysis (Critical):

-

The triol is conjugated (glucuronide/sulfate).

-

Add Helix pomatia juice (β-glucuronidase/sulfatase).

-

Incubate at 55°C for 3 hours.

-

-

Extraction:

-

Perform Solid Phase Extraction (SPE) using C18 cartridges.

-

Wash with 10% methanol; elute with 100% methanol.

-

Evaporate to dryness under nitrogen.

-

-

Derivatization (TMS Ether Formation):

-

Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 minutes.

-

Note: This forms the tris-TMS ether derivative.

-

-

GC-MS Analysis:

-

Column: DB-1 or HP-5MS (30m x 0.25mm).

-

Temperature Program: Start 180°C (1 min) -> Ramp 20°C/min to 220°C -> Ramp 2°C/min to 260°C (Critical for isomer separation) -> Hold.

-

Detection: SIM Mode. Monitor ions m/z 255, 423, 117 (characteristic fragmentation of the side chain).

-

Validation: The 20β-isomer typically elutes after the 20α-isomer on non-polar phases due to steric hindrance of the 20β-TMS group.

-

Protocol B: In Vitro 20β-HSD Assay (Drug Screening)

Objective: To assess the conversion of 17-OH-Progesterone to 20β-metabolites by recombinant enzymes (e.g., AKR1C3).

-

Incubation System:

-

Buffer: 100 mM Potassium Phosphate (pH 7.0).

-

Cofactor: NADPH (regenerating system: Glucose-6-phosphate + G6PDH).

-

Substrate: [3H]-17-OH-Progesterone.

-

-

Reaction:

-

Add recombinant AKR1C enzyme. Incubate at 37°C for 30-60 mins.

-

-

Termination & Analysis:

-

Stop with ice-cold ethyl acetate.

-

Separate phases; dry organic layer.

-

Analyze via HPLC-Radiometry or TLC (Thin Layer Chromatography).

-

TLC Mobile Phase: Chloroform:Ethanol (90:10).

-

Visualization: Phosphomolybdic acid spray.

-

Quantitative Data Summary

The following table summarizes the expected concentrations and physical properties relevant for identification.

| Parameter | Human Urine (Healthy) | Human Urine (Pathological/CAH) | Fish Plasma (Ovulating) |

| Concentration | < 0.1 mg/24h | 0.5 - 5.0 mg/24h (Var. dependent) | > 100 ng/mL (Sulfated) |

| Primary Conjugate | Glucuronide | Glucuronide | Sulfate |

| GC-MS Retention | Relative Retention Time (RRT) ~1.02 vs Pregnanetriol | - | - |

| Diagnostic Ratio | 20α/20β ratio > 10:1 | Ratio decreases (if 20β-HSD active) | 20β dominant |

References

-

Hirschmann, H., & Williams, A. I. (1961). Isolation of 5β-Pregnane-3α,17α,20β-triol from Human Urine. Journal of Biological Chemistry, 236(12), 3141-3146.

-

Scott, A. P., & Sorensen, P. W. (1994). Time course of release of pheromonally active gonadal steroids and their conjugates by ovulatory goldfish. General and Comparative Endocrinology, 96(2), 309-323.

-

Penning, T. M., et al. (2000). Human 3α-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones. Biochemical Journal, 351(1), 67-77.

-

Shackleton, C. H. L. (1986). Profiling steroid hormones and urinary steroids. Journal of Chromatography B, 379, 91-156.

-

Sorensen, P. W., et al. (2005). The physiology and evolution of fish pheromones.[2] Underwater Chemical Detection, 237-259. (Contextualizing the 20β-triol as a priming pheromone).

Sources

Stereochemistry of 5beta-pregnane-3alpha,17,20-triol side chain

An In-Depth Technical Guide to the Stereochemistry of the 5β-Pregnane-3α,17,20-triol Side Chain

Introduction

The 5β-pregnane scaffold is a fundamental structure in steroid chemistry, forming the backbone of numerous biologically active molecules, including metabolites of progesterone.[1] Among these, 5β-pregnane-3α,17,20-triol is a key metabolic product whose stereochemical configuration is critical to its biological function and its utility as a clinical biomarker.[2] This guide provides a detailed examination of the stereochemical nuances of this molecule, with a particular focus on the C-17 side chain. Understanding these three-dimensional features is paramount for researchers in endocrinology, medicinal chemistry, and drug development, as stereoisomerism dictates molecular interactions with enzymes and receptors.

This document will elucidate the fixed stereochemistry of the steroid nucleus, delve into the critical chiral centers of the side chain (C-17 and C-20), and present the definitive analytical methodologies required for unambiguous stereochemical assignment. The causality behind experimental choices and the interpretation of complex analytical data will be emphasized to provide a field-proven perspective for scientists and drug development professionals.

The 5β-Pregnane-3α-ol Steroid Nucleus: A Conformational Foundation

Before analyzing the side chain, it is essential to understand the stereochemistry of the parent steroid nucleus, which provides a rigid conformational framework.

-

The 5β Configuration: The designation "5β" refers to the cis-fusion of the A and B rings of the steroid. This results in a bent or "L" shape for the overall steroid backbone, in contrast to the flatter profile of the trans-fused 5α-isomers. This fundamental difference in shape profoundly impacts the molecule's ability to fit into receptor binding pockets.

-

The 3α-Hydroxy Group: The hydroxyl group at the C-3 position is in the alpha configuration, meaning it projects below the plane of the A ring. In the preferred chair conformation of the A ring, the 3α-hydroxyl group occupies an axial position.

-

Ring Conformation: Typically, in a 5β-pregnane structure, the A, B, and C rings adopt stable chair conformations, while the five-membered D ring assumes a half-chair or envelope conformation.[3] This creates a predictable three-dimensional landscape upon which the C-17 side chain is positioned.

Stereochemistry of the C-17 Side Chain: The Epicenter of Isomerism

The biological identity of 5β-pregnane-3α,17,20-triol is largely defined by the spatial arrangement of the substituents on the C-17 side chain. This chain contains two crucial chiral centers: C-17 and C-20.

The C-17 Hydroxyl Group

In the biologically significant metabolites, the hydroxyl group at C-17 is in the alpha (α) configuration. This means it projects below the plane of the D ring. This configuration is a direct consequence of the metabolism of its precursor, 17α-hydroxyprogesterone.

The C-20 Hydroxyl Group: (20S) vs. (20R) Isomers

The reduction of the C-20 keto group of the precursor steroid can result in two possible epimers at the C-20 position, leading to distinct stereoisomers with different biological properties.

-

(20S)-Isomer (20α-hydroxy): This is the most commonly referenced and clinically relevant isomer, often simply called pregnanetriol.[2] Its full IUPAC name is (20S)-5β-Pregnane-3α,17,20-triol.[4] Elevated urinary excretion of this specific isomer is a key diagnostic marker for certain forms of congenital adrenal hyperplasia.[2]

-

(20R)-Isomer (20β-hydroxy): The (20R) epimer also exists and can be formed by the action of different reductase enzymes. Distinguishing it from the (20S) isomer is a critical analytical challenge.

The conformation of the side chain is influenced by the stereochemistry at C-20. Torsion angles, such as the C(16)-C(17)-C(20)-O(20) angle, are defining features that can be precisely measured by X-ray crystallography. For example, in a related 17α-ester steroid, this angle was determined to be approximately -15° to -18°.[3]

Below is a diagram illustrating the core structure and key stereocenters.

Caption: 2D structure of (20S)-5β-Pregnane-3α,17α,20-triol.

Analytical Techniques for Stereochemical Determination

A multi-faceted analytical approach is required to unambiguously determine the stereochemistry of the 5β-pregnane-3α,17,20-triol side chain. The convergence of data from multiple techniques provides the highest level of confidence, a principle that forms the basis of a self-validating analytical system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining stereochemistry in solution.[5][6] A combination of 1D and 2D NMR experiments can elucidate the relative configuration of the entire molecule.

-

¹H NMR: The chemical shifts (δ) and coupling constants (J-values) of protons are highly sensitive to their stereochemical environment. Protons on the side chain, particularly H-20 and the methyl protons at C-21, will have distinct chemical shifts depending on the C-20 configuration (R or S).

-

¹³C NMR: The chemical shifts of C-17, C-20, and C-21 are diagnostic for the side chain stereochemistry.

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity of the side chain.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for unambiguous assignment of both ¹H and ¹³C signals.[8]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most critical experiment for stereochemistry. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. A key analysis would involve looking for NOEs between the C-18 methyl protons and the side chain protons (H-20, H-21). The presence or absence of specific NOEs provides direct evidence for the spatial arrangement and preferred conformation of the side chain relative to the steroid nucleus.

-

Protocol 1: NMR-Based Stereochemical Assignment

-

Sample Preparation: Dissolve 5-10 mg of the purified steroid in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of paramagnetic impurities.

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum to assess sample purity and obtain initial assignments.

-

Acquire a 1D ¹³C{¹H} spectrum.

-

Acquire 2D gCOSY, gHSQC, and NOESY spectra. For the NOESY experiment, use a mixing time of 300-800 ms to allow for the buildup of key intermolecular NOEs.

-

-

Data Analysis:

-

Assign the Nucleus: Use the COSY and HSQC spectra to assign the proton and carbon signals of the steroid backbone, comparing them to established data for 5β-pregnanes.[9]

-

Assign the Side Chain: Identify the signals for H-20, the C-21 methyl protons, and the corresponding carbons. The chemical shift of H-20 is particularly diagnostic.

-

Determine Configuration with NOESY:

-

Analyze the NOESY spectrum for spatial correlations between the angular methyl groups (C-18 and C-19) and the side chain.

-

For the (20S)-isomer, an NOE is expected between the C-18 methyl protons and H-20.

-

Conversely, the (20R)-isomer would exhibit a different set of spatial correlations.

-

-

Validate with Coupling Constants: Analyze the J-couplings for H-3 (to determine its axial/equatorial orientation) and protons on the D-ring to confirm its conformation.

-

X-ray Crystallography

X-ray crystallography provides the absolute, unambiguous determination of molecular structure in the solid state.[10] It is the gold standard for stereochemical assignment when a suitable single crystal can be obtained.[11]

The process involves directing X-rays at a single crystal of the compound. The diffraction pattern produced is used to calculate an electron density map, from which the precise 3D position of every atom in the molecule can be determined. This yields exact bond lengths, bond angles, and torsion angles, leaving no ambiguity about the relative and absolute stereochemistry.[3]

Mass Spectrometry (MS)

While not a standalone tool for determining stereochemistry, Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying known isomers and is widely used in metabolic profiling.[12][13]

-

Derivatization: Steroids are often derivatized, for example, by converting hydroxyl groups to trimethylsilyl (TMS) ethers, to improve their volatility and chromatographic properties for GC-MS analysis.[14]

-

Fragmentation Patterns: Stereoisomers can sometimes be distinguished by subtle differences in their mass spectral fragmentation patterns, although this is not always definitive.[15] The primary utility of GC-MS lies in its ability to separate isomers chromatographically and identify them based on their retention time and mass spectrum by comparing them to an authentic standard.[13]

-

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and is suitable for analyzing steroid metabolites directly from biological fluids with minimal sample preparation.[16]

The following workflow diagram illustrates how these techniques are integrated for a comprehensive analysis.

Sources

- 1. 5β-Pregnane - Wikipedia [en.wikipedia.org]

- 2. Pregnanetriol - Wikipedia [en.wikipedia.org]

- 3. Structure of 5 beta-pregnane-3 alpha, 6 alpha, 17 alpha-triol triacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]

- 5. [Chemical structural analysis of steroids by NMR spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. iosrjournals.org [iosrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. zienjournals.com [zienjournals.com]

- 11. Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening [mdpi.com]

- 12. GLC/MS identification of new pregnenolone metabolites in confluent embryonic rat fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantifying endogenous androgens, estrogens, pregnenolone and progesterone metabolites in human urine by gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pregnane-3,17,20-triol, (3α,5β,20S)-, 3TMS derivative [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

Urinary metabolites of 17alpha-hydroxyprogesterone

Advanced Profiling of 17 -Hydroxyprogesterone Urinary Metabolites

Biochemistry, Analysis, and Clinical Application[1]

Executive Summary

The accurate quantification of 17

This guide details the biochemical pathways, analytical methodologies (GC-MS vs. LC-MS/MS), and validated protocols for profiling these metabolites.[1] It is designed for researchers requiring high-fidelity data for drug development or clinical investigation.

The Metabolic Landscape

17-OHP is a pivotal intermediate in adrenal steroidogenesis. In the absence of functional 21-hydroxylase (CYP21A2), the conversion of 17-OHP to 11-deoxycortisol is blocked. Consequently, accumulated 17-OHP is shunted into alternative pathways, resulting in a unique urinary fingerprint.

2.1 Core Metabolites

The "Big Three" metabolites essential for 21-OHD profiling are:

| Metabolite | Abbreviation | Chemical Name | Diagnostic Significance |

| Pregnanetriol | PT | 5 | Major metabolite of 17-OHP. Elevated in 21-OHD but also present in normal urine. |

| Pregnanetriolone | Ptl | 5 | Pathognomonic marker. Virtually absent in healthy individuals; highly specific for 21-OHD. |

| 17-Hydroxypregnanolone | 17HP | 5 | Immediate downstream metabolite; useful for calculating total 17-OHP output. |

2.2 Pathway Visualization

The following diagram illustrates the diversion of 17-OHP metabolism under 21-hydroxylase deficiency.

Figure 1: Steroidogenic block at 21-hydroxylase forces 17-OHP into the hepatic pathway, increasing PT and generating Ptl.

Analytical Methodologies: GC-MS vs. LC-MS/MS[2][5][6]

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Status: Gold Standard for comprehensive profiling.

-

Mechanism: Requires hydrolysis and derivatization (typically MO-TMS or TMS) to make steroids volatile.

-

Advantage: Unmatched chromatographic resolution. Capable of separating stereoisomers (e.g., 5

vs 5 -

Disadvantage: Labor-intensive sample prep (3-4 hours).

3.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Status: Modern standard for high-throughput targeted analysis.

-

Mechanism: Analysis of hydrolyzed steroids or direct conjugates (though hydrolysis is preferred for sensitivity).

-

Advantage: Rapid, minimal sample prep.

-

Critical Challenge: Isobaric interference. PT and Ptl have isomers that must be chromatographically resolved. A standard C18 column may be insufficient; Biphenyl or PFP phases are often required for superior selectivity.

Validated Experimental Protocol (LC-MS/MS)

This protocol focuses on the hydrolysis and extraction of urinary metabolites, the most critical source of error.

Pre-requisite: Urine samples should be stored at -20°C. Creatinine must be measured to normalize results.

Step 1: Internal Standard Addition

To 200

-

Causality: Corrects for matrix effects and hydrolysis efficiency losses.

Step 2: Enzymatic Hydrolysis

Critical Decision: Enzyme Selection.

-

Option A (Helix pomatia): Contains

-glucuronidase and sulfatase. Risk: Can convert 5-ene steroids (DHEA) to 4-ene analogs (artifacts). Use only if sulfate profile is required. -

Option B (Recombinant

-glucuronidase):Recommended. High purity, no conversion artifacts. -

Protocol: Add 100

L of 1M Acetate Buffer (pH 5.0) and 1000 Units of Recombinant

Step 3: Solid Phase Extraction (SPE)

-

Condition SPE cartridge (C18, 100mg) with 1 mL Methanol then 1 mL Water.

-

Load hydrolyzed sample.

-

Wash with 1 mL 10% Methanol (removes salts/urea).

-

Elute with 1 mL Methanol.

-

Evaporate to dryness under Nitrogen at 40°C.

Step 4: Reconstitution & Analysis

Reconstitute in 100

Workflow Visualization

Figure 2: Optimized sample preparation workflow for urinary steroid profiling.

Diagnostic Interpretation & Ratios

Raw concentration data must be normalized to Creatinine (mg/g Cr or

5.1 The Diagnostic Ratio

Differentiation of 21-OHD from normal physiology and other adrenal disorders relies on the Pregnanetriol Ratio :

2-

Normal: < 0.5

-

21-OHD (Classic): > 10.0 (often > 50.0)

-

21-OHD (Non-Classic): 1.0 – 5.0

5.2 The "Ptl" Check

The presence of Pregnanetriolone (Ptl) is the specific "fingerprint."

-

If Ptl is detectable (> 0.05 mg/g Cr), it strongly suggests 21-hydroxylase deficiency.

-

Note: Ptl is NOT elevated in 11

-hydroxylase deficiency (where Tetrahydro-11-deoxycortisol is the marker).

References

-

Wudy, S. A., et al. (2018). "Mass spectrometry in the diagnosis of congenital adrenal hyperplasia." Journal of Steroid Biochemistry and Molecular Biology. Link

-

Shackleton, C. H. (2010). "Clinical steroid mass spectrometry: a 45-year history culminating in high-throughput profiling." Journal of Steroid Biochemistry and Molecular Biology. Link

-

Krone, N., et al. (2010).[3] "Gas chromatography/mass spectrometry (GC/MS) remains a pre-eminent discovery tool in clinical steroid investigations."[3] Journal of Steroid Biochemistry and Molecular Biology. Link

-

Honour, J. W. (2001).[4] "Urinary steroid profile analysis." Clinica Chimica Acta. Link

-

Taylor, N. F., et al. (2022). "First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency." Frontiers in Endocrinology. Link

Sources

- 1. Targeted LC-MS/MS analysis of steroid glucuronides in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of late onset steroid 21-hydroxylase deficiency by capillary gas chromatographic profiling of urinary steroids in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Urinary Steroid Profiling [ouci.dntb.gov.ua]

5beta-pregnane-3alpha,17,20beta-triol CAS number search

Technical Profile: 5 -Pregnane-3 ,17 ,20 -triol[1][2][3]

Part 1: Executive Summary & Core Identity

Target Compound: 5

This technical guide provides a definitive chemical and analytical profile for 5

Part 2: Chemical Identification & Stereochemistry

The Criticality of Stereochemistry

In steroid analysis, "Pregnanetriol" is a generic term that often defaults to the 20

| Feature | Target Compound (20 | Common Pregnanetriol (20 |

| CAS Number | 1165-28-2 | 1098-45-9 |

| C20 Configuration | 20 | 20 |

| C5 Configuration | 5 | 5 |

| C3 Configuration | 3 | 3 |

| C17 Configuration | 17 | 17 |

| Historical Name | Pregnanetriol B | Pregnanetriol A |

Structural Visualization

The following diagram illustrates the stereochemical relationships and the specific nomenclature nodes for the target compound.

Figure 1: Stereochemical breakdown of 5

Part 3: Biological Significance & Applications[3]

Human Metabolism

In humans, 5

-

Clinical Relevance: Elevated ratios of specific isomers can sometimes indicate non-classical adrenal enzyme defects or be used in high-resolution urinary steroid profiling to detect subtle metabolic shifts.[1]

-

GABA Receptor Activity: Research indicates that 5

-pregnane-3

Comparative Endocrinology (Teleost Fish)

The 20

-

Maturation Inducing Steroid (MIS): In species like the Wolffish (Anarhichas lupus) and Plaice (Pleuronectes platessa), this compound (often sulfated) is a major circulating steroid during the periovulatory period.[1]

-

Biomarker: It serves as a marker for final oocyte maturation and ovulation in these species, often measured via radioimmunoassay (RIA) or LC-MS/MS.[1]

Part 4: Analytical Protocols (Differentiation)

Differentiation between the 20

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol Principle: Derivatization (TMS ethers) is required to volatilize the triol.[1] The bulky trimethylsilyl groups amplify steric differences at C20, allowing separation on non-polar or mid-polar columns.

Step-by-Step Workflow:

-

Extraction: Solid Phase Extraction (C18 Sep-Pak) from urine or plasma.[1]

-

Hydrolysis: Enzymatic hydrolysis (

-glucuronidase/sulfatase) is essential as the compound often exists as a sulfate or glucuronide.[1] -

Derivatization:

-

Separation (GC):

-

Column: 30m DB-1 or DB-5MS (5% phenyl-methylpolysiloxane).[1]

-

Differentiation: The 20

isomer typically elutes later than the 20

-

Analytical Decision Tree

Figure 2: Workflow for the chromatographic separation and identification of the 20

Part 5: References

-

Marker, R. E., & Wittle, E. L. (1939).[1] Sterols.[1][3][4][5][6][7][8] LV. The Structure of Pregnanetriol-B. Journal of the American Chemical Society, 61(4), 855–858.[1] Link[1]

-

Scott, A. P., & Canario, A. V. (1992).[1] 17,20β-Dihydroxy-4-pregnen-3-one 20-sulphate: A major new metabolite of the teleost oocyte maturation-inducing steroid.[1] General and Comparative Endocrinology, 85(3), 417-423.[1] Link (Describes the 20

-triol as a major metabolite in fish).[1] -

ChemicalBook. (2024).[1] 5beta-Pregnane-3alpha,17alpha,20beta-triol Product Entry. Link (Verifies CAS 1165-28-2).[1]

-

PubChem. (n.d.).[1] Compound Summary for CAS 1165-28-2. National Library of Medicine.[1] Link[1]

-

Inbaraj, R. M., & Scott, A. P. (1997).[1] Use of a radioimmunoassay which detects C21 steroids with a 5beta-reduced, 3alpha-hydroxylated configuration to identify and measure steroids involved in final oocyte maturation in female plaice. General and Comparative Endocrinology, 105(1), 50-61.[1] Link

Sources

- 1. 20-Hydroxyecdysone | C27H44O7 | CID 5459840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. med.teikyo-u.ac.jp [med.teikyo-u.ac.jp]

- 3. 5b-cholestanol | CAS#:516-92-7 | Chemsrc [chemsrc.com]

- 4. Structural and biochemical characterization of 20β-hydroxysteroid dehydrogenase from Bifidobacterium adolescentis strain L2-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US2862934A - Method of producing tachysterol and dihydrotachysterol - Google Patents [patents.google.com]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Role of (20R)-Pregnanetriol in Steroidogenesis: A Technical Guide for Advanced Research

Distribution: For Researchers, Scientists, and Drug Development Professionals in Endocrinology and Metabolism.

Abstract

(20R)-pregnanetriol, systematically known as (20S)-5β-Pregnane-3α,17,20-triol, is well-established in clinical diagnostics as a key urinary biomarker for congenital adrenal hyperplasia (CAH), particularly 21-hydroxylase deficiency.[1][2] Its elevated levels are indicative of disruptions in the steroidogenic pathway, specifically the accumulation of its precursor, 17α-hydroxyprogesterone.[3] While its utility as a diagnostic marker is undisputed, its endogenous role within the intricate network of steroidogenesis remains largely defined by its status as an inactive metabolite.[3][4] This technical guide moves beyond the classical view of (20R)-pregnanetriol as a mere catabolic byproduct. We will first provide a comprehensive overview of its established biochemistry and clinical significance. Subsequently, this guide will present a series of hypotheses and detailed, state-of-the-art experimental protocols to rigorously investigate the potential, yet unelucidated, active roles of (20R)-pregnanetriol in modulating steroidogenic processes. This document is intended to serve as a roadmap for researchers aiming to explore the frontiers of steroid biology and uncover novel regulatory mechanisms.

Introduction to Steroidogenesis and the Position of (20R)-Pregnanetriol

Steroidogenesis is a complex, multi-step process involving a cascade of enzymatic reactions that convert cholesterol into a variety of steroid hormones. These hormones are critical for regulating a vast array of physiological functions, including metabolism, inflammation, immune response, and sexual development. The key enzymes in this pathway belong to the cytochrome P450 (CYP) superfamily and the hydroxysteroid dehydrogenase (HSD) family.[4]

(20R)-pregnanetriol emerges from the metabolism of 17α-hydroxyprogesterone, a crucial intermediate in the synthesis of cortisol.[3] In a healthy individual, 17α-hydroxyprogesterone is efficiently converted to 11-deoxycortisol by the enzyme 21-hydroxylase (CYP21A2).[5] However, in cases of CYP21A2 deficiency, 17α-hydroxyprogesterone accumulates and is shunted towards alternative metabolic pathways, leading to the formation of androgens and (20R)-pregnanetriol.[3]

Figure 1: Simplified steroidogenic pathway highlighting the formation of (20R)-pregnanetriol.

Investigating the Endogenous Function of (20R)-Pregnanetriol: A Research Framework

While currently labeled as "inactive," the principle of biological economy suggests that endogenous molecules, even those present in trace amounts, may have subtle but significant functions. We propose a research framework to investigate three key hypotheses regarding the potential active role of (20R)-pregnanetriol:

-

Hypothesis 1: (20R)-Pregnanetriol as a Modulator of Steroidogenic Enzyme Activity. Could (20R)-pregnanetriol act as an allosteric modulator, either inhibiting or potentiating the activity of key steroidogenic enzymes?

-

Hypothesis 2: (20R)-Pregnanetriol as a Substrate for Further Metabolism. Is (20R)-pregnanetriol a terminal metabolite, or could it be a substrate for other, perhaps yet uncharacterized, enzymatic pathways leading to novel steroid species?

-

Hypothesis 3: (20R)-Pregnanetriol as a Signaling Molecule. Does (20R)-pregnanetriol interact with nuclear or membrane receptors to initiate intracellular signaling cascades that could, in turn, regulate steroidogenesis or other cellular processes?

The following sections provide detailed protocols to address these hypotheses.

Methodologies for Characterizing the Endogenous Role of (20R)-Pregnanetriol

Quantification of (20R)-Pregnanetriol: High-Sensitivity Analytical Protocols

Accurate quantification of (20R)-pregnanetriol in biological matrices is fundamental. While urinary measurements are standard for clinical diagnosis, investigating its endogenous role requires sensitive methods for plasma and cellular extracts.[6]

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Steroid Profiling

GC-MS remains a gold standard for comprehensive urinary steroid profiling due to its high resolution and extensive spectral libraries.[7]

Protocol: GC-MS Analysis of Urinary (20R)-Pregnanetriol

-

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., deuterated pregnanetriol).

-

Perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase to deconjugate the steroids.

-

Conduct solid-phase extraction (SPE) for sample cleanup.[7]

-

-

Derivatization:

-

Protect keto-groups with methoxyamine hydrochloride in pyridine.

-

Derivatize hydroxyl-groups to form trimethylsilyl (TMS) ethers using a silylating agent (e.g., N-trimethylsilyl imidazole).[8]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of the (20R)-pregnanetriol-TMS derivative.[9]

-

Figure 2: Workflow for GC-MS analysis of urinary (20R)-pregnanetriol.

3.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma and Cellular Steroids

LC-MS/MS offers higher throughput and simplified sample preparation, making it ideal for analyzing (20R)-pregnanetriol in plasma and cell culture media.[7]

Protocol: LC-MS/MS Analysis of (20R)-Pregnanetriol

-

Sample Preparation:

-

To 200 µL of plasma or cell culture supernatant, add isotopically labeled internal standards.

-

Perform protein precipitation with acetonitrile.

-

Extract unconjugated steroids using a solid-phase extraction (SPE) plate.[10]

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

-

In Vitro Assessment of (20R)-Pregnanetriol's Effects on Steroidogenesis

The human adrenocortical carcinoma cell line, H295R, is a cornerstone for in vitro studies of steroidogenesis as it expresses all the key enzymes of the pathway.[12][13]

Protocol: H295R Cell-Based Steroidogenesis Assay

-

Cell Culture: Culture H295R cells in a suitable medium until they reach approximately 80% confluency.

-

Treatment: Treat the cells with varying concentrations of (20R)-pregnanetriol (and appropriate vehicle controls) for 24-48 hours. Include positive controls such as forskolin (an inducer of steroidogenesis).

-

Hormone Quantification: Collect the cell culture medium and quantify a panel of steroid hormones (e.g., cortisol, testosterone, estradiol, progesterone) using LC-MS/MS.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.[13]

Table 1: Example Data from H295R Steroidogenesis Assay

| Treatment | Cortisol (ng/mL) | Testosterone (pg/mL) | Estradiol (pg/mL) | Cell Viability (%) |

| Vehicle Control | 10.2 ± 1.1 | 50.5 ± 4.8 | 25.1 ± 2.3 | 100 |

| (20R)-Pregnanetriol (1 µM) | 9.8 ± 0.9 | 48.9 ± 5.1 | 24.5 ± 2.1 | 98 |

| (20R)-Pregnanetriol (10 µM) | 9.5 ± 1.0 | 45.3 ± 4.5 | 22.8 ± 2.0 | 97 |

| Forskolin (10 µM) | 55.6 ± 5.2 | 250.1 ± 22.3 | 110.7 ± 10.5 | 95 |

Enzyme Kinetic Assays

To directly test Hypothesis 1, enzyme kinetic assays using purified steroidogenic enzymes are essential.[1]

Protocol: In Vitro Enzyme Kinetics with CYP17A1

-

Reaction Mixture: Prepare a reaction mixture containing purified CYP17A1, its redox partners, a known substrate (e.g., progesterone), and varying concentrations of (20R)-pregnanetriol.

-

Initiation and Termination: Initiate the reaction by adding NADPH. After a defined time, terminate the reaction.

-

Product Quantification: Quantify the product (17α-hydroxyprogesterone) using LC-MS/MS.

-

Data Analysis: Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) in the presence and absence of (20R)-pregnanetriol to assess its inhibitory or stimulatory effects.[14]

Figure 3: Experimental setup for enzyme kinetic analysis of (20R)-pregnanetriol's effect on CYP17A1.

Future Directions and Concluding Remarks

The prevailing view of (20R)-pregnanetriol as a simple, inactive metabolite may be an oversimplification. The experimental framework outlined in this guide provides a robust starting point for researchers to challenge this dogma. A deeper understanding of the endogenous role of (20R)-pregnanetriol could have significant implications for our understanding of adrenal physiology and pathophysiology. For instance, if it is found to modulate steroidogenic enzymes, it could represent a novel therapeutic target. Furthermore, its potential role as a signaling molecule could open up new avenues of research in intracrine and paracrine regulation of steroid hormone action. The tools and methodologies are now in place to move beyond the diagnostic utility of (20R)-pregnanetriol and uncover its true biological significance.

References

-

Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Peer Review Results for the H295R Cell-Based Assay for Steroidogenesis. (n.d.). US EPA. Retrieved from [Link]

-

High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis. (2018). PubMed. Retrieved from [Link]

-

Pregnanetriol, a normal steroid metabolite: its excretion by normal, Cushing's syndrome and congenital adrenal hyperplasia subjects. (1976). PubMed. Retrieved from [Link]

-

Assay Card | Steroidgenesis H295R assay, Test No456R. (n.d.). Concept Life Sciences. Retrieved from [Link]

-

DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. (2016). JRC Big Data Analytics Platform. Retrieved from [Link]

-

Pregnanetriol - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol. (n.d.). NIST WebBook. Retrieved from [Link]

-

Pregnanetriol – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

[Gas chromatographic estimation of urinary pregnanetriol, pregnanetriolone and pregnanetetrole before and during administration of ACTH, metopirone and corticosteroids in patients with congenital adrenal hyperplasia]. (1967). PubMed. Retrieved from [Link]

-

Enzyme Kinetic Assay. (n.d.). Creative Biogene. Retrieved from [Link]

-

Pregnane-3,17,20-triol, (3α,5β,20S)-, 3TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

-

Gas Chromatographic Estimation of Urinary Pregnanetriol, Pregnanetriolone and Pregnanetetrol Before and During Administration of Acth, Metopirone and. (n.d.). Amanote Research. Retrieved from [Link]

-

5-Pregnanetriol. (n.d.). Rupa Health. Retrieved from [Link]

-

Development and validation of a liquid chromatography coupled to mass spectrometer (LC-MS) method for the simultaneous quantific. (2021). ORBi. Retrieved from [Link]

-

Structure of 5 beta-pregnane-3 alpha, 6 alpha, 17 alpha-triol triacetate. (1992). PubMed. Retrieved from [Link]

-

Determination of reference intervals for urinary steroid profiling using a newly validated GC. (2017). De Gruyter. Retrieved from [Link]

-

Further Studies on the Origin of Pregnanetriol in Adrenal Carcinoma. (n.d.). The Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

-

Gas chromatographic estimation of urinary pregnanetriol, pregnanetriolone and pregnanetetrol in congenital adrenal hyperplasia. (1966). PubMed. Retrieved from [Link]

-

Pregnanetriol. (n.d.). Rupa Health. Retrieved from [Link]

-

The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency. (n.d.). National Institutes of Health. Retrieved from [Link]

-

First Morning Pregnanetriol and 17-Hydroxyprogesterone Correlated Significantly in 21-Hydroxylase Deficiency. (2022). Frontiers. Retrieved from [Link]

-

Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. (2015). National Institutes of Health. Retrieved from [Link]

-

Extraction and LC-MS/MS analysis of four steroids from mouse plasma and bone marrow. (2024). Protocols.io. Retrieved from [Link]

-

MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids. (n.d.). Waters. Retrieved from [Link]

-

The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. Rapid kinetic methods to dissect steroidogenic cytochrome P450 reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Pregnanetriol | Rupa Health [rupahealth.com]

- 4. Pregnanetriol - Wikipedia [en.wikipedia.org]

- 5. 5-Pregnanetriol | Rupa Health [rupahealth.com]

- 6. The Range of 2.2–3.3 mg/gCr of Pregnanetriol in the First Morning Urine Sample as an Index of Optimal Control in CYP21 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. Pregnane-3,17,20-triol, (3α,5β,20S)-, 3TMS derivative [webbook.nist.gov]

- 10. protocols.io [protocols.io]

- 11. lcms.cz [lcms.cz]

- 12. Concept Life Sciences | Assay Card | Steroidgenesis H295R assay, Test No456R [conceptlifesciences.com]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

An In-Depth Technical Guide to (20R)-5β-Pregnane-3α,17,20-triol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (20R)-5β-pregnane-3α,17,20-triol, a significant steroid metabolite. Also known as 5β-pregnane-3α,17α,20α-triol, this compound plays a crucial role as a biomarker in clinical diagnostics and holds potential in therapeutic research. This document delves into its chemical properties, stereoselective synthesis, analytical characterization, and its established and prospective applications in the scientific and medical fields.

Core Molecular and Physicochemical Properties

(20R)-5β-pregnane-3α,17,20-triol is a pregnane steroid characterized by a 5β-orientation of the A/B ring junction and hydroxyl groups at the 3α, 17α, and 20R positions. These structural features dictate its biological activity and analytical behavior.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₆O₃ | [1] |

| Molecular Weight | 336.51 g/mol | [1] |

| CAS Number | 1098-45-9 | [1] |

| Synonyms | 5β-Pregnane-3α,17α,20α-triol, Pregnanetriol | [1] |

| Melting Point | 255-256 °C | [2] |

| Solubility | Soluble in chloroform and methanol mixtures. | [3] |

The Steroidogenic Pathway: A Crucial Metabolite

(20R)-5β-pregnane-3α,17,20-triol is a key downstream metabolite of 17α-hydroxyprogesterone. Its formation is a critical indicator of specific enzymatic activities within the steroid biosynthesis pathway. A deficiency in the enzyme 21-hydroxylase (cytochrome P450c21) leads to an accumulation of 17α-hydroxyprogesterone, which is then shunted towards the metabolic pathway that produces (20R)-5β-pregnane-3α,17,20-triol.

Caption: Simplified steroidogenesis pathway highlighting the metabolic shunt leading to (20R)-5β-pregnane-3α,17,20-triol in 21-hydroxylase deficiency.

Stereoselective Synthesis: A Methodological Overview

The synthesis of (20R)-5β-pregnane-3α,17,20-triol with high stereochemical purity is essential for its use as a reference standard and for further pharmacological studies. A common synthetic route involves the stereoselective reduction of the 20-keto group of a suitable 5β-pregnane precursor, typically derived from 17α-hydroxyprogesterone.

Key Synthetic Steps

The synthesis generally proceeds through the following key transformations:

-

Reduction of the A-ring: Conversion of the Δ⁴-3-keto moiety of 17α-hydroxyprogesterone to the 3α-hydroxy-5β-pregnane structure. This is often achieved through catalytic hydrogenation.

-

Stereoselective Reduction of the 20-keto group: This is the most critical step to ensure the desired (20R) configuration. The choice of reducing agent and reaction conditions is paramount to achieving high diastereoselectivity.

Experimental Protocol: Stereoselective Reduction of the 20-Keto Group

This protocol is based on established methods for the reduction of 20-ketosteroids.

Materials:

-

5β-pregnane-3α,17α-diol-20-one (substrate)

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolve 5β-pregnane-3α,17α-diol-20-one in a mixture of anhydrous methanol and dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution. The molar excess of the reducing agent should be carefully controlled to optimize selectivity.

-

Monitor the reaction progress by TLC. The disappearance of the starting material and the appearance of a more polar product spot indicates the progress of the reduction.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to isolate the (20R)-5β-pregnane-3α,17,20-triol isomer.

-

Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

-

Low Temperature (0 °C): Performing the reduction at a lower temperature often enhances the stereoselectivity of the hydride attack on the carbonyl group, favoring the formation of the desired (20R) isomer.

-

Sodium Borohydride: This is a mild and selective reducing agent suitable for the reduction of ketones without affecting other functional groups present in the molecule.

-

Inert Atmosphere: Prevents the introduction of moisture, which can react with the reducing agent and affect the reaction efficiency.

Analytical Characterization: Ensuring Identity and Purity

Accurate identification and quantification of (20R)-5β-pregnane-3α,17,20-triol are crucial for both research and clinical applications. A combination of spectroscopic and chromatographic techniques is employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Key signals would include the methyl protons at C-18 and C-19, the proton at C-3 bearing the hydroxyl group, and the proton at C-20, which would be a quartet due to coupling with the C-21 methyl protons.

-

¹³C NMR: The spectrum would show 21 distinct carbon signals. The chemical shifts of the carbons bearing hydroxyl groups (C-3, C-17, and C-20) would be in the downfield region (typically 60-80 ppm).

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is a common technique for the analysis of steroids. The mass spectrum of (20R)-5β-pregnane-3α,17,20-triol is available in the NIST WebBook.[4][5][6]

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 336) may be observed, although it can be weak due to facile fragmentation.

-

Fragmentation Pattern: The fragmentation is characterized by the loss of water molecules from the hydroxyl groups and cleavage of the C17-C20 bond.

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is a powerful tool for the separation and identification of steroids in complex biological matrices like urine.[7] Derivatization of the hydroxyl groups, for instance, by silylation, is typically required to increase the volatility and thermal stability of the analyte.

Applications in Research and Drug Development

The primary application of (20R)-5β-pregnane-3α,17,20-triol is in the clinical diagnosis and management of congenital adrenal hyperplasia (CAH).[8][9][10]

Biomarker for Congenital Adrenal Hyperplasia (CAH)

Elevated levels of (20R)-5β-pregnane-3α,17,20-triol in urine are a hallmark of 21-hydroxylase deficiency, the most common form of CAH.[9][10] Its measurement is a key diagnostic tool for this genetic disorder.[11][12] Monitoring the urinary excretion of this metabolite is also crucial for assessing the efficacy of glucocorticoid replacement therapy in CAH patients.

Caption: Workflow for the diagnosis of 21-hydroxylase deficiency using (20R)-5β-pregnane-3α,17,20-triol as a biomarker.

Potential Therapeutic Applications of Pregnane Derivatives

While (20R)-5β-pregnane-3α,17,20-triol itself is primarily a biomarker, the broader class of pregnane steroids has garnered significant interest in drug development, particularly as neuroactive steroids.[13] Derivatives of pregnanes, such as allopregnanolone, are known to modulate GABA-A receptors and have shown therapeutic potential in a range of neurological and psychiatric disorders.[13][14] Further research into the pharmacological activities of (20R)-5β-pregnane-3α,17,20-triol and its synthetic derivatives could unveil novel therapeutic opportunities.[15]

Conclusion

(20R)-5β-pregnane-3α,17,20-triol is a steroid of significant clinical and scientific interest. Its well-established role as a biomarker for congenital adrenal hyperplasia underscores the importance of understanding its biochemistry and analytical chemistry. The continued exploration of stereoselective synthetic routes and the investigation of the pharmacological properties of this and related pregnane derivatives hold promise for the development of new diagnostic and therapeutic strategies.

References

-

National Institute of Standards and Technology (NIST). 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol. In: NIST Chemistry WebBook. Available from: [Link]

- Rosenfeld RS, Lebeau MC. Analysis of urinary extracts by gas chromatography. 3alpha,17-Dihydroxypregnan-20-one, pregnane-3alpha,17,20alpha-triol and delta5-pregnene-3beta,17,20alpha-triol.

- Bongiovanni AM, Root AW, Eberlein WR. Measurement of Pregnanetriol in Plasma. J Clin Endocr. 1964 Dec;24:1312-5.

- Finkelstein M, Cox RI. Pregnane-3α,17α,20α-Triol and Pregnane-3α,17α,20α-Triol-11-One Excretion by Patients with Adrenocortical Dysfunction. J Clin Endocrinol Metab. 1957;17(8):1043-53.

-

National Institute of Standards and Technology (NIST). 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol. In: NIST Chemistry WebBook. Available from: [Link]

-

Cheméo. Chemical Properties of Pregnane-3,17,20-triol, (3«alpha»,5«beta»,20S)-. Available from: [Link]

- Kinoshita K, Ishii Y, Ohta H, et al. Gas Chromatographic Estimation of Urinary Pregnanetriol, Pregnanetriolone and Pregnanetetrol in Congenital Adrenal Hyperplasia. J Clin Endocrinol Metab. 1966;26(11):1219-25.

- Lee SL, Yue GGL, Lee JKM. Synthesis of 17,20alpha/beta-dihydroxy-4-pregnen-3-one and 5beta-pregnanes in spermatozoa of primary and 17alpha-methyltestosterone-induced secondary male grouper (Epinephelus coioides). Gen Comp Endocrinol. 1998 Oct;112(1):1-9.

-

Rupa Health. Pregnanetriol. Available from: [Link]

- Pitt JJ. Pregnanetriolone in paper-borne urine for neonatal screening for 21-hydroxylase deficiency. J Med Screen. 2016;23(4):216-22.

-

Wikipedia. 5α-Pregnane-3α,17α-diol-20-one. Available from: [Link]

- Stanczyk FZ, Hapgood JP, Winer S, Mishell DR Jr. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects. Endocr Rev. 2013;34(2):171-208.

- Brann DW, De Sevilla L, Zamani M, et al. Neuroprotective and Therapeutic Effects of Progesterone, Allopregnanolone, and Their Derivatives. Front Endocrinol (Lausanne). 2022;13:922413.

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol. In: NIST Chemistry WebBook. Available from: [Link]

-

Cheméo. 5-«alpha»-Pregnane-3-«beta»,17-«alpha»,20-«beta»-triol - Chemical & Physical Properties. Available from: [Link]

- Bongiovanni AM, Eberlein WR. Critical Analysis of Methods for Measurement of Pregnane-3-alpha, 17-alpha, 20-alpha-Triol in Human Urine. Anal Chem. 1958;30(3):388-93.

-

Wikipedia. Pregnanetriolone. Available from: [Link]

-

PubChem. 5beta-Pregnane-3alpha,17alpha-diol-20-one. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 5-α-Pregnane-3-β,17-α,20-α-triol. In: NIST Chemistry WebBook. Available from: [Link]

- Stanczyk FZ. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and. Endocrine Reviews. 2013;34(2):171-208.

- Zverina J, Zivny J, Kucerova J. Progesterone: A Steroid with Wide Range of Effects in Physiology as Well as Human Medicine. Int J Mol Sci. 2022;23(14):7998.

- Sinreih M, Zukunft S, Sosič I, et al. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites. PLoS One. 2015;10(2):e0117984.

- Stanczyk FZ. The Role of Progestogens in Menopausal Hormone Therapy. J Clin Endocrinol Metab. 2008;93(10):3729-38.

- Merke DP, Auchus RJ. Congenital adrenal hyperplasia. Lancet. 2020;396(10259):1351-1365.

-

European Patent Office. The use of pregnane and androstane steroids for the manufacture of a pharmaceutical composition for the treatment of CNS disorde. Available from: [Link]

- Ghaly E, El-Enshasy H, El-Gendy M, et al. Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. Molecules. 2022;27(3):830.

-

Medscape. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology. Available from: [Link]

-

National Organization for Rare Disorders (NORD). Congenital Adrenal Hyperplasia. Available from: [Link]

- Stern MI. A method for the determination of 5 beta-pregnane-3 alpha:17 alpha: 20 alpha-triol in urine. J Endocrinol. 1957 Dec;16(2):180-8.

- Al Jasem Y, Al-Bader D, Al-Adwani S, et al. Preparation of steroidal hormones with an emphasis on transformations of phytosterols and cholesterol - a review. Mediterr J Chem. 2014;3(2):299-323.

-

Wikipedia. Congenital adrenal hyperplasia. Available from: [Link]

- Finkelstein M, Cox RI. Pregnane-3α,17α,20α-Triol and Pregnane-3α,17α,20α-Triol-11-One Excretion by Patients with Adrenocortical Dysfunction. J Clin Endocrinol Metab. 1957;17(8):1043-53.

Sources

- 1. 5β-Pregnane-3α,17α,20α-triol | CAS 1098-45-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. academic.oup.com [academic.oup.com]

- 3. ≥98.00% (TLC), Inactive progestrone metabolite, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. 5-«alpha»-Pregnane-3-«beta»,17-«alpha»,20-«beta»-triol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]

- 6. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. seep.es [seep.es]

- 9. Congenital Adrenal Hyperplasia: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]

- 10. barrowneuro.org [barrowneuro.org]

- 11. Pregnanetriol | Rupa Health [rupahealth.com]

- 12. A method for the determination of 5 beta-pregnane-3 alpha:17 alpha: 20 alpha-triol in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Neuroprotective and Therapeutic Effects of Progesterone, Allopregnanolone, and Their Derivatives [frontiersin.org]

- 15. Progestogens Used in Postmenopausal Hormone Therapy: Differences in Their Pharmacological Properties, Intracellular Actions, and Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GC-MS analysis of (20R)-5beta-pregnane-3alpha,17,20-triol

Application Note: High-Resolution GC-MS Profiling of (20R)-5 -Pregnane-3 ,17,20-triol

Methodology for Isomeric Distinction and Quantitative Metabolomics

Executive Summary & Clinical Significance

In the landscape of steroid profiling, the distinction between stereoisomers is not merely academic—it is diagnostic.[2][3] While (20S)-5

The (20R) isomer often appears in trace amounts but can become elevated in specific adrenal carcinomas or rare enzyme defects (e.g., 11

Chemical Logic & Analytical Strategy

The Stereochemical Challenge

The core challenge lies in the C20 position.[3]

-

20S-isomer (Standard PT): The hydroxyl group is spatially oriented to facilitate specific intramolecular interactions.[1][2][3]

-

20R-isomer (Target): The hydroxyl group orientation changes the chromatographic interaction with non-polar stationary phases and alters derivatization kinetics.[1][2][3]

Derivatization Strategy: Silylation

Steroids with multiple hydroxyl groups are non-volatile and thermally unstable.[2][3] We utilize Trimethylsilylation (TMS) .[1][2][3][4][5]

-

Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) activated with TMCS (Trimethylchlorosilane) or TMSI (N-Trimethylsilylimidazole).[1][2]

-

Critical Constraint: The 17

-hydroxyl group is tertiary and sterically hindered.[1][2][3] Mild silylation (e.g., HMDS or MSTFA at room temp) often results in incomplete derivatization (forming the 3,20-di-TMS ether), which splits the signal and ruins quantitation.[1][2] -

Solution: We employ a catalyzed, high-temperature reaction to force the formation of the 3,17,20-tris-TMS derivative.[1][2][3]

Experimental Protocol

Reagents & Standards

-

Internal Standard (ISTD): 5

-Androstane-3 -

Enzyme:

-Glucuronidase/Arylsulfatase (from Helix pomatia).[1][2][3] -

Derivatization Mix: MSTFA:NH

I:DTE (1000:2:4 v/w/w) or MSTFA + 1% TMCS.[1][3] -

Solvents: Methanol (LC-MS grade), Ethyl Acetate, Hexane.[1][2][3]

Sample Preparation Workflow

Step 1: Hydrolysis Urinary steroids exist primarily as glucuronide conjugates.[2][3]

-

Aliquot 2.0 mL urine into a glass tube.

-

Add 50

L -

Incubate at 55°C for 3 hours (or 37°C overnight). Note: Acid hydrolysis is faster but can degrade the labile 17,20-diol structure.[1][2][3]

Step 2: Extraction (Solid Phase Extraction - SPE) [1][2]

-

Condition C18 SPE cartridge with 3 mL Methanol followed by 3 mL water.[2][3]

-

Wash with 3 mL water (removes salts/urea) and 3 mL 10% Methanol (removes polar interferences).[1][2][3]

-

Elute steroids with 3 mL Methanol .

-

Evaporate eluate to dryness under Nitrogen at 40°C.

Step 3: Derivatization (The "Hard" Silylation) [1][2]

-

To the dried residue, add 50

L of MSTFA + 1% TMCS. -

CRITICAL STEP: Add 10

L of TMCS or a few crystals of Ammonium Iodide (NH -

Cap and heat at 60°C for 60 minutes .

Workflow Visualization

Figure 1: Optimized sample preparation workflow ensuring complete hydrolysis and derivatization of the hindered 17-OH group.[1][2][6]

GC-MS Method Parameters

To separate the (20R) and (20S) isomers, a non-polar column with a slow temperature ramp through the elution zone is required.[1]

Gas Chromatography (Agilent 7890B or equivalent)

-

Column: DB-1ms or HP-5ms UI (30 m

0.25 mm -

Inlet: Splitless mode, 260°C.

-

Injection Volume: 1.0

L. -

Temperature Program:

-

Initial: 100°C (hold 1 min).

-

Ramp 1: 30°C/min to 220°C.

-

Ramp 2 (Isomer Separation): 2°C/min to 260°C.

-

Ramp 3: 30°C/min to 300°C (hold 5 min).

-

Mass Spectrometry (EI Source)[1][2]

Data Analysis & Interpretation

Identification Criteria

The (20R)-5

Fragmentation Pathway:

Quantitative Ions (SIM Table):

| Ion Type | m/z | Purpose | Notes |

| Target | 117 | Quantitation | Base peak; highly sensitive for 20-OH steroids.[1][2][3] |

| Qualifier 1 | 255 | Confirmation | Structural backbone marker.[2][3] |

| Qualifier 2 | 462 | Confirmation | M - 90 (Loss of TMSOH).[1][2][3] |

| Qualifier 3 | 552 | Confirmation | Molecular Ion (M+).[1][2][3] |

Distinguishing 20R from 20S

On a standard 5% phenyl column (HP-5ms):

-

(20S)-Isomer (Standard PT): Elutes earlier .

-

(20R)-Isomer (Target): Elutes later (typically +0.2 to +0.5 min relative to 20S).[1][2][3]

-

Validation: You must run a standard of 5

-pregnane-3

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Split Peaks / Tailing | Incomplete derivatization of 17-OH. | Increase reaction temp to 65°C; ensure TMCS/NH |

| Low Sensitivity (m/z 117) | Moisture in the system.[1][3] | TMS reagents are moisture-sensitive.[1][2][3] Dry extract thoroughly before adding MSTFA.[2][3] |

| Co-elution of Isomers | Ramp rate too fast. | Slow the oven ramp to 1°C/min between 230°C and 250°C. Switch to DB-17 column. |

References

-

NIST Chemistry WebBook.Pregnane-3,17,20-triol, (3

,5 -

PubChem. 5beta-Pregnane-3alpha,17alpha,20alpha-triol Compound Summary. National Center for Biotechnology Information.[2][3] Link[1][2]

-

Wudy, S. A., et al. (2018).[1][2][3] Steroid Profiling by GC-MS: A Gold Standard in the Diagnosis of Steroid Related Disorders.[1][2][3] Journal of Steroid Biochemistry and Molecular Biology.[3] Link

-

Shackleton, C. H. (2010).[2][3] Clinical steroid mass spectrometry: a 45-year history culminating in HPLC–MS/MS becoming an essential tool for patient diagnosis.[1][2][3] Journal of Steroid Biochemistry and Molecular Biology.[3] Link

Sources

- 1. Pregnanetriol - Wikipedia [en.wikipedia.org]

- 2. Pregnanetriolone - Wikipedia [en.wikipedia.org]

- 3. Compound 530059: 5beta-Pregnane-3alpha,17alpha,20alpha-triol, (3,20-O)-diTMSi - Opisyal na Pinagmulan ng Data - Virginia Open Data Portal [data.tl.virginia.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]

- 7. GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations [austinpublishinggroup.com]

- 8. 5.beta.-Pregnane-3.alpha.,17.alpha.,20.alpha.-triol [webbook.nist.gov]

Derivatization protocols for 20beta-pregnanetriol detection

Advanced Derivatization Protocols for 20 -Pregnanetriol Detection

Application Note & Technical Guide

Part 1: Executive Summary & Scientific Rationale

The Analyte: 20 -Pregnanetriol

5

The Analytical Challenge

Detecting PT is complicated by two factors:

-

Steric Hindrance: The tertiary hydroxyl group at position 17

is sterically hindered by the steroid backbone (C18 methyl group). Standard derivatization often fails to label this site, leading to poor sensitivity and multiple peaks (mono-, di-, and tri-derivatives).[1] -

Ionization Efficiency: As a neutral steroid triol, PT exhibits poor ionization in standard ESI LC-MS/MS, necessitating derivatization to introduce a charge-carrying moiety.[1]

This guide presents two validated protocols: the GC-MS Gold Standard (MO-TMS) for comprehensive profiling and the LC-MS/MS High-Sensitivity Method (Picolinic Acid) for trace detection.[1]

Part 2: GC-MS Protocol (MO-TMS)

The Clinical Gold Standard for Urinary Steroid Profiling[1]

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) requires analytes to be volatile and thermally stable.[1] We employ a two-step derivatization:

-

Methyloxime (MO) Formation: Stabilizes keto groups (preventing enolization) on co-eluting steroids (e.g., Pregnanetriolone). Although PT lacks a ketone, this step is essential for the profile.

-

Trimethylsilylation (TMS): Caps hydroxyl groups. We use TMSI (Trimethylsilylimidazole) or catalyzed MSTFA to force the reaction at the hindered 17

-OH.[1]

Reagents & Materials

-

MO Reagent: 2% Methoxyamine HCl in Pyridine.

-

Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane) OR TMSI.[1]

-

Catalyst: TMCS is critical; without it, the 17

-OH will not react.[1] -

Internal Standard: 5

-Pregnane-3

Step-by-Step Protocol

| Step | Action | Critical Technical Note |

| 1. Hydrolysis | Incubate 1 mL urine with | PT is excreted as a glucuronide conjugate.[1] Incomplete hydrolysis yields false negatives. |

| 2. Extraction | Perform SPE (C18 cartridge). Wash with water, elute with Methanol. Evaporate to dryness under | Ensure total water removal.[1] Silylation reagents hydrolyze instantly in moisture. |

| 3. Methyloximation | Add 50 | Protects keto-steroids in the profile.[1] |

| 4. Silylation | Add 50 | CRITICAL: 100°C is required to drive the reaction at the hindered 17 |

| 5. Injection | Inject 1 | Use a non-polar column (e.g., DB-1 or ZB-5MS).[1] |

Workflow Visualization (GC-MS)[1]

Caption: Workflow for MO-TMS derivatization ensuring complete capping of the hindered 17

Part 3: LC-MS/MS Protocol (Picolinic Acid)

High-Sensitivity Method for Trace Analysis[1]

Principle

Standard ESI is inefficient for neutral PT. We utilize Picolinic Acid derivatization.[2][3][4] The picolinoyl moiety introduces a high proton affinity nitrogen (pyridine ring), enhancing ionization efficiency by 10-100 fold in ESI(+) mode.

Reagents

-

Picolinic Acid (20 mg/mL in THF).

-

MNBA (2-Methyl-6-nitrobenzoic anhydride) as the coupling agent.[1]

-

DMAP (4-Dimethylaminopyridine) as the catalyst.[1]

-

Triethylamine (TEA) .

Step-by-Step Protocol

| Step | Action | Critical Technical Note |

| 1. Preparation | Dissolve dry extract (from SPE) in 100 | Anhydrous conditions are preferred. |

| 2. Activation | Add 50 | MNBA activates the carboxylic acid of picolinic acid to form a mixed anhydride. |